2-({2-[(4-Tert-butylbenzyl)sulfanyl]ethyl}sulfanyl)-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
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Overview
Description
2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide is a complex organic compound with a unique structure that includes a pyridyl cyanide core, phenyl, thienyl, and tert-butylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridyl cyanide core, followed by the introduction of the phenyl, thienyl, and tert-butylbenzyl groups through various organic reactions such as nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butylbenzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4,6-diphenylnicotinonitrile
- 2-[(4-tert-butylbenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4h-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of 2-[(2-{[4-(tert-butyl)benzyl]sulfanyl}ethyl)sulfanyl]-4-phenyl-6-(2-thienyl)-3-pyridyl cyanide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H28N2S3 |
---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[2-[(4-tert-butylphenyl)methylsulfanyl]ethylsulfanyl]-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C29H28N2S3/c1-29(2,3)23-13-11-21(12-14-23)20-32-16-17-34-28-25(19-30)24(22-8-5-4-6-9-22)18-26(31-28)27-10-7-15-33-27/h4-15,18H,16-17,20H2,1-3H3 |
InChI Key |
MPHUDWUKRUCBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSCCSC2=C(C(=CC(=N2)C3=CC=CS3)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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